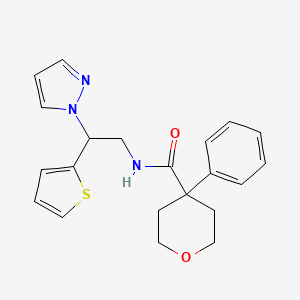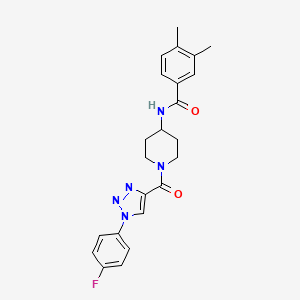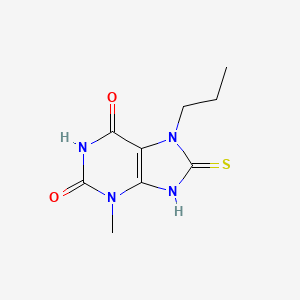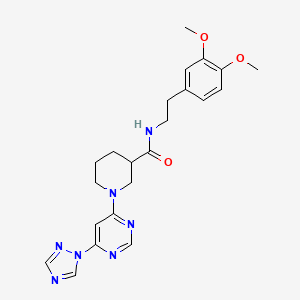
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Research into compounds structurally related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has shown significant advances in heterocyclic synthesis. For instance, thiophenylhydrazonoacetates have been synthesized to yield various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating the compound's role in facilitating the development of diverse heterocyclic frameworks (Mohareb et al., 2004). Similarly, the synthesis of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides reveals the compound's utility in generating novel organic molecules with potential therapeutic properties (Köysal et al., 2005).
Antimicrobial and Antifungal Activity
Studies have demonstrated the antimicrobial and antifungal potentials of related compounds. A green approach for synthesizing thiophenyl pyrazoles and isoxazoles has shown potential antibacterial and antifungal activities, highlighting the relevance of such compounds in developing new antimicrobial agents (Sowmya et al., 2018). Furthermore, novel chitosan Schiff bases based on heterocyclic moieties have been synthesized, exhibiting antimicrobial activity against a range of bacterial and fungal strains, indicating the compound's importance in the design of biologically active materials (Hamed et al., 2020).
Antitumor Activity
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed potent anti-tumor agents. A series of such compounds were synthesized and showed promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting the potential of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide related compounds in cancer therapy (Gomha et al., 2016).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into polycarbazole derivatives, structurally related to the compound of interest, has been explored for its effects on electrochemical and electrochromic properties. Such studies are crucial for the development of novel materials for electronic and optoelectronic applications (Hu et al., 2013).
Eigenschaften
IUPAC Name |
4-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-20(21(9-13-26-14-10-21)17-6-2-1-3-7-17)22-16-18(19-8-4-15-27-19)24-12-5-11-23-24/h1-8,11-12,15,18H,9-10,13-14,16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSNPQVKDGGWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)
![3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2557428.png)






![1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea](/img/structure/B2557441.png)
![(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557443.png)